molecular formula C14H6N2O8 B13993228 2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione CAS No. 2501-13-5

2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione

Cat. No.: B13993228
CAS No.: 2501-13-5
M. Wt: 330.21 g/mol
InChI Key: LQWAWYLCQKSGTH-UHFFFAOYSA-N
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Description

2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its two hydroxyl groups and two nitro groups attached to the anthracene core. It is known for its vibrant color and is used in various industrial applications, particularly in the synthesis of dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione typically involves the nitration of 2,8-dihydroxyanthracene-9,10-dione. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective nitration at the 1 and 5 positions .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale nitration reactors with precise temperature and concentration controls. Post-reaction, the product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: 2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.

    Industry: Utilized in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of 2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione involves its interaction with various molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity and binding to specific enzymes and proteins. The compound can undergo redox reactions, influencing cellular pathways and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific industrial and research applications .

Properties

CAS No.

2501-13-5

Molecular Formula

C14H6N2O8

Molecular Weight

330.21 g/mol

IUPAC Name

2,8-dihydroxy-1,5-dinitroanthracene-9,10-dione

InChI

InChI=1S/C14H6N2O8/c17-7-4-2-6(15(21)22)10-11(7)14(20)9-5(13(10)19)1-3-8(18)12(9)16(23)24/h1-4,17-18H

InChI Key

LQWAWYLCQKSGTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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